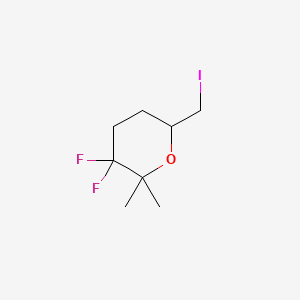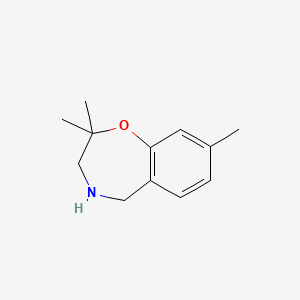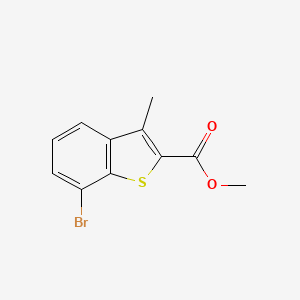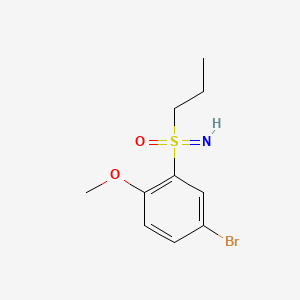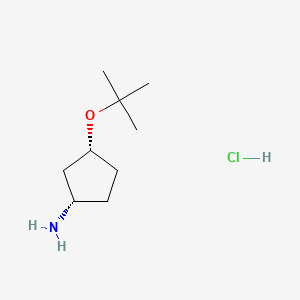
(1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclopentane derivatives This compound is characterized by the presence of a tert-butoxy group attached to the cyclopentane ring and an amine group in the hydrochloride form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, such as cyclization reactions.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and appropriate catalysts.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The tert-butoxy group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane Derivatives: Compounds with similar cyclopentane rings but different substituents.
tert-Butoxy Compounds: Compounds with tert-butoxy groups attached to different molecular frameworks.
Amines: Other amine compounds with similar structures.
Uniqueness
(1S,3R)-3-(tert-butoxy)cyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
(1S,3R)-3-[(2-methylpropan-2-yl)oxy]cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-7(10)6-8;/h7-8H,4-6,10H2,1-3H3;1H/t7-,8+;/m0./s1 |
InChI Key |
KJWYHFMFBAFPBS-KZYPOYLOSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CC[C@@H](C1)N.Cl |
Canonical SMILES |
CC(C)(C)OC1CCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


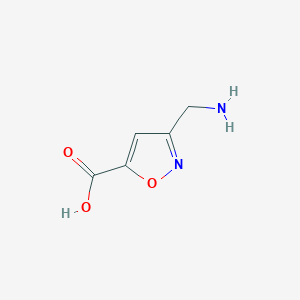
![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)
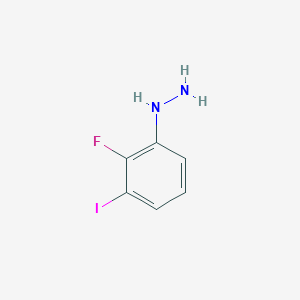
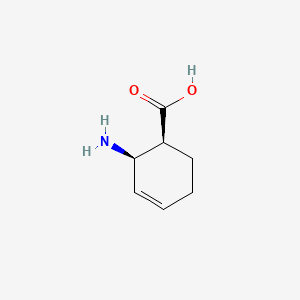
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
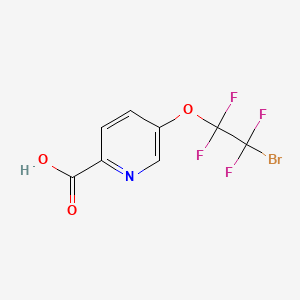
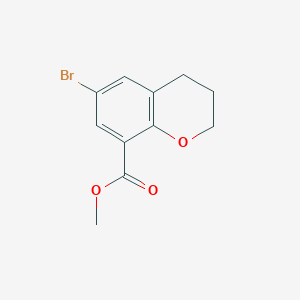

![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)

